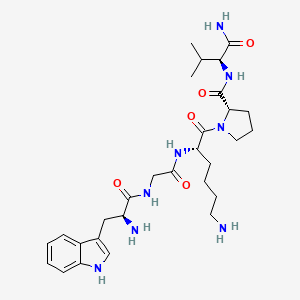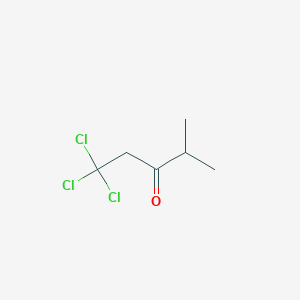
1,1,1-Trichloro-4-methylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-4-methylpentan-3-one is an organic compound with the molecular formula C6H9Cl3O. It is a chlorinated ketone that is used in various chemical processes and research applications. The compound is characterized by its three chlorine atoms and a methyl group attached to a pentanone backbone.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-4-methylpentan-3-one can be synthesized through the reaction of chloroform with methyl isobutyl ketone in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction involves the generation of a chloroform anion, which then reacts with the ketone to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trichloro-4-methylpentan-3-one is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-one involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor by binding to active sites or altering the conformation of target molecules. The pathways involved often include disruption of normal metabolic processes and inhibition of specific enzymatic reactions.
類似化合物との比較
- 1,1,1-Trichloro-2,4-dimethylpentan-2-ol
- 1,2,4-Trichloro-2-methylpentan-3-one
- 1,1,1-Trichloroethane
Comparison: 1,1,1-Trichloro-4-methylpentan-3-one is unique due to its specific structure, which includes a methyl group and three chlorine atoms attached to a pentanone backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1,1,1-Trichloroethane lacks the ketone functionality, making it less reactive in certain chemical reactions. Similarly, 1,2,4-Trichloro-2-methylpentan-3-one has a different substitution pattern, affecting its reactivity and applications.
特性
CAS番号 |
63830-71-7 |
|---|---|
分子式 |
C6H9Cl3O |
分子量 |
203.5 g/mol |
IUPAC名 |
1,1,1-trichloro-4-methylpentan-3-one |
InChI |
InChI=1S/C6H9Cl3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |
InChIキー |
JGKJKVKSVHASIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


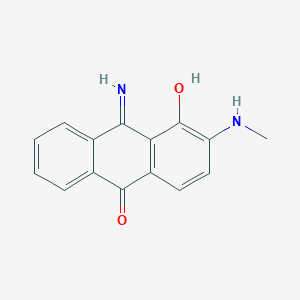
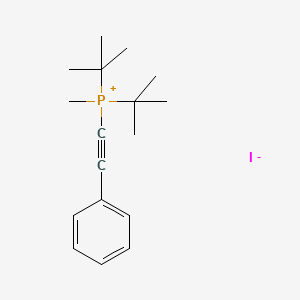
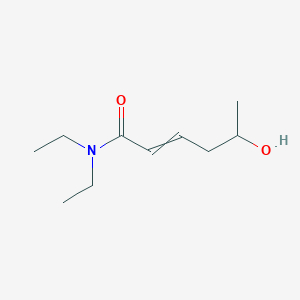
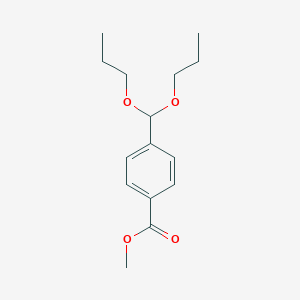
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
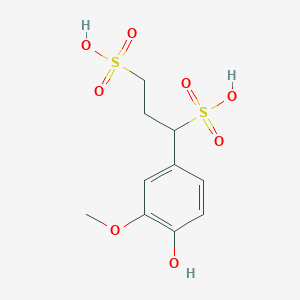

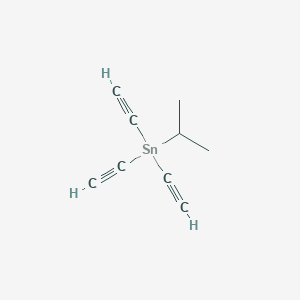
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

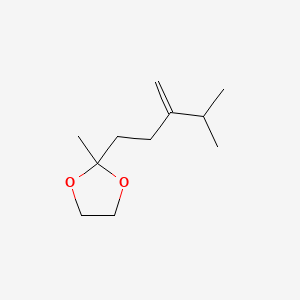
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)

